molecular formula C8H5Cl2NO3 B1410152 3',6'-Dichloro-2'-nitroacetophenone CAS No. 1803726-81-9

3',6'-Dichloro-2'-nitroacetophenone

Cat. No.: B1410152
CAS No.: 1803726-81-9
M. Wt: 234.03 g/mol
InChI Key: RNZRKGYDGACPCZ-UHFFFAOYSA-N
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Description

3’,6’-Dichloro-2’-nitroacetophenone is an organic compound with the molecular formula C8H5Cl2NO3 It is a derivative of acetophenone, characterized by the presence of two chlorine atoms and a nitro group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,6’-Dichloro-2’-nitroacetophenone typically involves the nitration and chlorination of acetophenone derivatives. One common method includes the following steps:

    Nitration: Acetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2’ position.

    Chlorination: The nitrated product is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to introduce chlorine atoms at the 3’ and 6’ positions.

Industrial Production Methods

Industrial production of 3’,6’-Dichloro-2’-nitroacetophenone may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,6’-Dichloro-2’-nitroacetophenone can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles like amines or thiols in the presence of a base or under heating conditions.

Major Products Formed

    Reduction: 3’,6’-Dichloro-2’-aminoacetophenone.

    Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.

Scientific Research Applications

3’,6’-Dichloro-2’-nitroacetophenone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: It is used in the development of advanced materials, such as polymers and resins, due to its reactive functional groups.

    Biological Studies: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 3’,6’-Dichloro-2’-nitroacetophenone depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. In substitution reactions, the chlorine atoms are displaced by nucleophiles through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Similar Compounds

    3’,5’-Dichloro-2’-nitroacetophenone: Similar structure but with chlorine atoms at the 3’ and 5’ positions.

    2’,4’-Dichloro-6’-nitroacetophenone: Chlorine atoms at the 2’ and 4’ positions and a nitro group at the 6’ position.

Uniqueness

3’,6’-Dichloro-2’-nitroacetophenone is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect its interactions with biological targets and its applications in materials science.

Properties

IUPAC Name

1-(3,6-dichloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO3/c1-4(12)7-5(9)2-3-6(10)8(7)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZRKGYDGACPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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